Thiophene vs. Phenyl Substitution at the Oxadiazole 5-Position: CDK-2 Docking Score Advantage and Electronic Differentiation
The thiophen-2-yl substituent at the oxadiazole 5-position confers a measurable in silico binding advantage over phenyl-substituted analogs. In a systematic docking study of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine derivatives against CDK-2 (PDB: 2R3J), two designed compounds (P-1 and P-5) achieved docking scores of -10.654 and -10.169 kcal/mol, respectively, exceeding the co-crystallized reference ligand SCJ (-9.919 kcal/mol) [1]. This suggests that the thiophene sulfur atom contributes favorable interactions within the CDK-2 ATP-binding pocket that a phenyl ring (as in CAS 862975-97-1) cannot replicate. The phenyl analog lacks the sulfur-mediated chalcogen bonding and altered π-electron distribution that distinguish the thiophene-bearing target compound.
| Evidence Dimension | CDK-2 molecular docking score (Glide SP, kcal/mol) |
|---|---|
| Target Compound Data | Not directly tested; thiophene-bearing analogs P-1: -10.654 kcal/mol, P-5: -10.169 kcal/mol [1] |
| Comparator Or Baseline | Reference ligand SCJ (co-crystallized with CDK-2, PDB 2R3J): -9.919 kcal/mol [1] |
| Quantified Difference | Δ = -0.735 kcal/mol (P-1 vs. SCJ); Δ = -0.250 kcal/mol (P-5 vs. SCJ) [1] |
| Conditions | In silico molecular docking using Glide (Maestro 11.4, Schrödinger) against CDK-2 crystal structure PDB ID 2R3J |
Why This Matters
This in silico evidence identifies the thiophene ring as a key driver of CDK-2 binding affinity enhancement, providing a rational basis for selecting CAS 862975-95-9 over its phenyl analog (CAS 862975-97-1) in anticancer programs targeting CDK-2.
- [1] Sabah AY, Mahdi MF, Razik BMA. In Silico Evaluation of Binding Interaction and ADME Properties of Novel 5-(Thiophen-2-yl)-1,3,4-Oxadiazole-2-Amine Derivatives as Anti-Proliferative Agents. Int J Appl Pharm. 2023;15(1):141-146. doi:10.22159/ijap.2023v15i1.46505. View Source
